Direct Comparison of α1D-Adrenoceptor Antagonist Affinity: WB4101 (Contains Target Moiety) vs. BMY7378 (Standard Comparator)
The S enantiomer of WB4101, which incorporates the 2-(2,6-dimethoxyphenoxy)ethanamine moiety, exhibits a pA2 value of 9.58 at the α1D-adrenoceptor, representing a 380-fold higher affinity than the well-known α1D-AR antagonist BMY7378 (pA2 ~7.0) [1]. The target compound's 2,6-dimethoxyphenoxy group is essential for this high affinity; replacement with a single methoxy (as in 2-(2-methoxyphenoxy)ethanamine) or unsubstituted phenoxy abolishes α1D-AR selectivity and reduces affinity by >100-fold [2].
| Evidence Dimension | α1D-Adrenoceptor antagonist affinity (pA2) |
|---|---|
| Target Compound Data | WB4101 (S enantiomer): pA2 = 9.58 |
| Comparator Or Baseline | BMY7378: pA2 ~7.0 |
| Quantified Difference | ~380-fold higher affinity (ΔpA2 ~2.58) |
| Conditions | Functional antagonism of noradrenaline-induced contraction in isolated rat vas deferens (α1D-AR) |
Why This Matters
For researchers requiring potent and selective α1D-AR antagonism, WB4101 (and by extension its key building block) is superior to BMY7378, which is commonly used but less potent.
- [1] Fumagalli, L., et al. (2013). 6-Methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101). Journal of Medicinal Chemistry, 56(16), 6402-6412. View Source
- [2] Fumagalli, L., et al. (2013). J. Med. Chem., 56(16), 6402-6412. View Source
